molecular formula C17H20N2O4S B2642065 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795302-04-3

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2642065
CAS RN: 1795302-04-3
M. Wt: 348.42
InChI Key: BMWDJGUXWWBPDA-UHFFFAOYSA-N
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Description

“3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic compound. Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have a wide range of pharmacological properties, including anti-inflammatory and antiglioma activities .


Synthesis Analysis

The synthesis of such compounds often involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, the alkylation of thiazolidine-2,4-dione took place under alkaline conditions provided by anhydrous K2CO3, using anhydrous acetone as a solvent .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It also contains a piperidin-4-yl group and a 2-methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the removal of the metalation group, dehydroxylation, and pyridine reduction can occur in one step .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : Research demonstrates the synthesis of thiazolidine-2,4-dione derivatives with significant antimicrobial and antifungal activities. These compounds exhibit good activity against gram-positive bacteria, and some derivatives have shown excellent antifungal activity, outperforming commercially available drugs in certain cases (Prakash et al., 2011). Another study introduced novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluated for antimicrobial and antifungal efficacy, with several demonstrating weak to moderate activities against selected bacterial and fungal strains (Abd Alhameed et al., 2019).

Hypoglycemic Activity : A study focused on imidazopyridine thiazolidine-2,4-diones, designed as conformationally restricted analogues of rosiglitazone, revealed hypoglycemic activity in vivo, offering a potential avenue for diabetes treatment research (Oguchi et al., 2000).

Anticancer Activity : The synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione framework has been reported, with some compounds showing promising anticancer activity against human breast cancer cell lines. This suggests their potential as inhibitors of topoisomerase-I enzyme (Kumar & Sharma, 2022).

Future Directions

The future directions in the research of this compound could involve developing more efficient synthesis methods, exploring its pharmacological properties further, and investigating its potential applications in various fields .

properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWDJGUXWWBPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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